molecular formula C9H6N2O2 B2385977 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1824123-04-7

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2385977
CAS No.: 1824123-04-7
M. Wt: 174.159
InChI Key: XIVONTWDADBNCF-UHFFFAOYSA-N
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Description

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a pyrido-oxazinone scaffold with an ethynyl substituent at position 6. This structure combines a fused pyridine and oxazine ring system, which is frequently modified to optimize pharmacological properties.

Properties

IUPAC Name

7-ethynyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)11-8(12)5-13-7/h1,3-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVONTWDADBNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NC(=O)CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors.

    Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine and oxazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Position 4 Substitution :
    • NPO (4-(4-nitrobenzyl)) : Exhibits strong antiproliferative effects in HCC cells (IC50 values in μM range) by inhibiting NF-κB DNA binding and phosphorylation .
    • BRD4 inhibitors (e.g., Compound 27) : 2,2-dimethyl substitution at position 4 optimizes BRD4 binding (IC50 ~1.99 μM) .
  • Position 7 Substitution :
    • 7-Ethynyl target compound : The linear, rigid ethynyl group may enhance conformational stability or serve as a bioisostere for acetylene-based drug design.

Pharmacological Data and Efficacy

  • NPO : Demonstrated 50% tumor growth inhibition at 50 mg/kg in an orthotopic HCC mouse model .
  • BRD4 inhibitors : Moderate potency (IC50 ~2 μM) but equipotent to earlier analogs .

Key Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in NPO) enhance antiproliferative activity, while bulky substituents (e.g., 2,2-dimethyl) improve BRD4 binding .
  • Steric Considerations : Substitution at position 4 is critical for NF-κB and BRD4 inhibition, whereas position 7 modifications (e.g., ethynyl) may influence conformational flexibility .
  • Synthetic Flexibility: The pyrido-oxazinone scaffold allows diverse functionalization, enabling optimization for specific targets .

Biological Activity

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and drug development.

  • Molecular Formula : C9H6N2O2
  • Molecular Weight : 174.16 g/mol
  • IUPAC Name : 7-ethynyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • Boiling Point : Approximately 404.2 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 10.44 (predicted) .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Achieved through cyclization reactions.
  • Introduction of the Oxazine Ring : Accomplished via condensation reactions with appropriate reagents.

These methods can be optimized for industrial production to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of various biological pathways. The structural features of the pyridine and oxazine rings contribute to its binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor of specific kinases or proteases, which are often implicated in cancer progression and other diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties .

Study 2: Anticancer Potential

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including breast and lung cancer models. The results showed a dose-dependent increase in apoptosis markers with IC50 values ranging from 10 to 20 µM, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineSimilar core structureModerate antimicrobial activity
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneSimilar core structureLimited anticancer activity

The presence of the ethynyl group in this compound enhances its reactivity and functionalization potential compared to similar compounds .

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